molecular formula C7H7Cl2NO2 B15325389 3-Chloro-2-methylpyridine-4-carboxylicacidhydrochloride

3-Chloro-2-methylpyridine-4-carboxylicacidhydrochloride

Cat. No.: B15325389
M. Wt: 208.04 g/mol
InChI Key: CLEZFSHMWVEDHM-UHFFFAOYSA-N
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Description

3-Chloro-2-methylpyridine-4-carboxylic acid hydrochloride is an organic compound belonging to the pyridine family. It features a chlorine atom at the 3-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position of the pyridine ring. The hydrochloride form indicates the presence of a hydrochloride salt, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methylpyridine-4-carboxylic acid hydrochloride typically involves the chlorination of 2-methylpyridine-4-carboxylic acid. This process can be carried out using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound often employs a scalable process that ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination step. The final product is then purified through crystallization or recrystallization techniques to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methylpyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable catalyst.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-2-methylpyridine-4-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the development of bioactive compounds and pharmaceuticals.

    Medicine: The compound is a key intermediate in the synthesis of drugs for various therapeutic applications.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-methylpyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The chlorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes or receptors, leading to its desired biological effects. The exact molecular pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-methylpyridine-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of a hydrochloride salt, which enhances its solubility and reactivity. This makes it a valuable intermediate in various synthetic pathways and applications.

Properties

Molecular Formula

C7H7Cl2NO2

Molecular Weight

208.04 g/mol

IUPAC Name

3-chloro-2-methylpyridine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H6ClNO2.ClH/c1-4-6(8)5(7(10)11)2-3-9-4;/h2-3H,1H3,(H,10,11);1H

InChI Key

CLEZFSHMWVEDHM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1Cl)C(=O)O.Cl

Origin of Product

United States

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